2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features a thiazole ring, a cyclohexyl group, and a chlorinated propanamide moiety. Thiazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of 2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch method, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of a catalyst.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with the thiazole derivative.
Chlorination and Amide Formation: The final step involves the chlorination of the propanamide moiety and its subsequent attachment to the thiazole-cyclohexyl intermediate.
Chemical Reactions Analysis
2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated carbon atom.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Scientific Research Applications
2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with thiazole derivatives.
Biological Studies: It is used in research to understand the interactions of thiazole-containing compounds with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Cellular Pathways: The compound may affect various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a thiazole ring, known for its antibacterial properties.
Ritonavir: An antiretroviral drug containing a thiazole moiety, used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer agent with a thiazole ring, known for its cytotoxic effects.
The uniqueness of this compound lies in its specific structural features, such as the combination of a cyclohexyl group and a chlorinated propanamide moiety, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-chloro-N-cyclohexyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2OS/c1-9(13)11(16)15(12-14-7-8-17-12)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGZFJCLUHZNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CCCCC1)C2=NC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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